Potency Advantage over SB-431542
A-83-01 demonstrates significantly higher potency against ALK5 compared to the first-generation inhibitor SB-431542. In a head-to-head comparison, A-83-01 was found to be 5- to 10-fold more potent in inhibiting ALK5 activity [1]. Functionally, this translates to a complete inhibition of TGF-β-induced growth inhibition at 3 μM, whereas SB-431542 requires higher concentrations for comparable effect [1]. A-83-01 also prevents phosphorylation of Smad2/3, a key downstream event, more effectively at lower concentrations than SB-431542 [1].
| Evidence Dimension | Inhibition of ALK5 kinase activity and functional Smad2/3 phosphorylation |
|---|---|
| Target Compound Data | IC50 = 12 nM (ALK5); Complete inhibition of TGF-β-induced growth inhibition at 3 μM; Blocks Smad2/3 phosphorylation. |
| Comparator Or Baseline | SB-431542: IC50 = 94 nM (ALK5); Complete inhibition of growth inhibition requires >3 μM. |
| Quantified Difference | 5- to 10-fold more potent against ALK5; A-83-01 IC50 is approximately 7.8 times lower (12 nM vs 94 nM). |
| Conditions | Cell-free kinase assay for IC50 values; Mv1Lu mink lung epithelial cells for growth inhibition and Smad2/3 phosphorylation assays [1][2]. |
Why This Matters
The 5- to 10-fold higher potency of A-83-01 allows for lower working concentrations in cell-based assays, reducing the risk of off-target effects and solvent toxicity, which is critical for long-term experiments like stem cell differentiation and organoid culture.
- [1] Tojo M, Hamashima Y, Hanyu A, et al. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta. Cancer Sci. 2005;96(11):791-800. View Source
- [2] Inman GJ, Nicolás FJ, Callahan JF, et al. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7. Mol Pharmacol. 2002;62(1):65-74. View Source
